molecular formula C14H11Cl3N2O2 B2575223 5-chloro-1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 339023-85-7

5-chloro-1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2575223
CAS No.: 339023-85-7
M. Wt: 345.6
InChI Key: IJBJKMHFWHQYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyridinecarboxamide core substituted with chloro and dichlorobenzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves the reaction of 2,6-dichlorobenzyl chloride with N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and dichlorobenzyl positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-chloro-1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione
  • 5-chloro-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Uniqueness

5-chloro-1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to its specific substitution pattern and the presence of both chloro and dichlorobenzyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-chloro-1-[(2,6-dichlorophenyl)methyl]-N-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O2/c1-18-13(20)9-5-8(15)6-19(14(9)21)7-10-11(16)3-2-4-12(10)17/h2-6H,7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBJKMHFWHQYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CN(C1=O)CC2=C(C=CC=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.